2-Heptenal - 18829-55-5

2-Heptenal

Catalog Number: EVT-1202115
CAS Number: 18829-55-5
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-2-Heptenal is an unsaturated aldehyde with a fatty, fruity, and green odor. [, , , , ] It is a volatile organic compound (VOC) found naturally in various sources like plants, fruits, and cooked meats. [, , , , , , ] In scientific research, (E)-2-heptenal serves as a marker for lipid oxidation, particularly in food chemistry. [, , , , , , , , , ] It is also studied for its antifungal properties and its role in insect communication. [, ]

Physical and Chemical Properties Analysis
  • Sensory Threshold: It has a sensory threshold value of 13 μg/L in water, contributing to the flavor profile of certain foods. []
  • Odor: It is characterized by a fatty and fruity flavor at low concentrations and a noticeable fatty flavor at higher concentrations. []
  • Stability: (E)-2-heptenal is susceptible to degradation under various conditions, including oxidation and reaction with ozone. [, , ]
  • Volatility: It is a volatile compound, readily detectable in the headspace of various samples, including food products and insect secretions. [, , , , , , , , ]
Applications
  • Food Chemistry:
    • Oxidation Marker: Its presence and concentration serve as a marker for lipid oxidation in food products, indicating potential flavor deterioration and quality changes. [, , , , , , , , , ]
    • Flavor Profile: (E)-2-heptenal contributes to the characteristic aroma and flavor of certain food products, such as soymilk and dry jujubes. [, ]
    • Quality Control: Its detection in food products, such as walnut oil, can be used as a potential marker for quality control, indicating the extent of oxidation and potential flavor changes. []
  • Antifungal Research:
    • Fungal Growth Inhibition: Studies demonstrate that (E)-2-heptenal exhibits antifungal activity against Aspergillus flavus, inhibiting its growth and aflatoxin production. []
    • Mechanism of Action: Although the exact mechanism is not fully elucidated, research suggests that (E)-2-heptenal may target the plasma membrane H+-ATPase of Saccharomyces cerevisiae, affecting the fungal cell's ability to regulate pH and maintain essential functions. []
  • Entomology:
    • Insect Communication: (E)-2-heptenal is identified as a component of the scent gland secretions of certain insects, such as the rice stink bug Oebalus pugnax. [] While its specific role in insect communication is not yet fully understood, its presence suggests potential roles in defense mechanisms or alarm pheromones. []

Hexanal

Relevance: Hexanal is a lower homolog of 2-heptenal, sharing a similar structure with a shorter carbon chain. Both compounds are frequently detected together in oxidized oils and contribute to rancid off-flavors in food products. [, , , , , , , , , , , , , , , , , , , , , , , ]

Heptanal

Relevance: Heptanal is structurally similar to 2-heptenal, with the key difference being the absence of a double bond in its structure. Both compounds are frequently monitored during studies on lipid oxidation and contribute to undesirable off-flavors. [, , , , , , , , , , , , , , , , , , , , , , , ]

(E)-2-Hexenal

Relevance: (E)-2-Hexenal is structurally similar to 2-heptenal, with one fewer carbon atom in its chain. Both belong to the 2-alkenal class and contribute to characteristic aromas in plants and oxidized foods. [, , , , , , , , , , , , , , , , , , , , , , , ]

(E)-2-Octenal

Relevance: (E)-2-Octenal is a higher homolog of 2-heptenal, with a similar structure but a longer carbon chain. They belong to the same chemical class and are both associated with the development of rancid off-flavors. [, , , , , , , , , , , , , , , , , , , , , , , ]

(E)-2-Nonenal

Relevance: (E)-2-Nonenal is a higher homolog of 2-heptenal, containing a nine-carbon chain. Both are unsaturated aldehydes that are important indicators of lipid oxidation and contribute to off-flavors in food products. [, , , , , , , , , , , , , , , , , , , , , , , ]

1-Octen-3-ol

Relevance: 1-Octen-3-ol is formed through the lipoxygenase pathway, similar to 2-heptenal. While they belong to different chemical classes (alcohol vs. aldehyde), their formation pathways are intertwined, making 1-octen-3-ol relevant in understanding lipid oxidation processes. [, , , , , , , , , , , , , , , , , , , , , , , ]

2-Pentylfuran

Relevance: Like 2-heptenal, 2-pentylfuran is a product of lipid oxidation, particularly in soybean oil. Both contribute to undesirable off-flavors, and understanding their formation pathways can aid in improving the flavor stability of food products. [, , , , , , , , , , , , , , , , , , , , , , ]

1-Palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanolamine (12-PEOOH)

Relevance: This compound is a direct precursor to 2-heptenal. The decomposition of 12-PEOOH in the presence of ferrous ions leads to the formation of 2-heptenal. The study on their relationship provides insights into the non-enzymatic formation pathway of 2-heptenal in soybeans [].

(Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (cis- and trans-BPP-lysine)

Relevance: These compounds are specific products of the reaction between 2-heptenal and lysine, an amino acid found in proteins. They serve as markers for protein modification by 2-heptenal and provide insights into the potential impact of this aldehyde on food quality during processing and storage [].

Properties

CAS Number

18829-55-5

Product Name

trans-2-Heptenal

IUPAC Name

(E)-hept-2-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+

InChI Key

NDFKTBCGKNOHPJ-AATRIKPKSA-N

SMILES

CCCCC=CC=O

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-2-Heptenal; (E)-2-Heptenal; (2E)-Heptenal; (E)-2-Hepten-1-al; 2-trans-Heptenal; n-Hept-trans-2-enal; trans-2-Hepten-1-al

Canonical SMILES

CCCCC=CC=O

Isomeric SMILES

CCCC/C=C/C=O

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